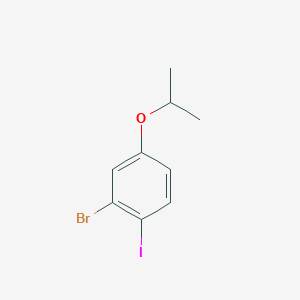
2-Bromo-1-iodo-4-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring in the presence of a catalyst. The isopropoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available benzene derivatives. The process includes:
- Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide.
- Iodination: The brominated benzene is then reacted with iodine and a suitable oxidizing agent.
- Etherification: The final step involves the introduction of the isopropoxy group through a reaction with isopropyl alcohol and a base.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-iodo-4-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-iodo-4-isopropoxybenzene involves its reactivity as an electrophile in various chemical reactions. The bromine and iodine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The isopropoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-iodobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
4-Bromo-2-iodo-1-isopropylbenzene: Similar structure but with different substituent positions, affecting its reactivity.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an isopropoxy group, altering its chemical properties.
Uniqueness
2-Bromo-1-iodo-4-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms, along with the isopropoxy group. This combination of substituents provides a unique reactivity profile, making it valuable in synthetic chemistry for the construction of complex molecules.
Eigenschaften
Molekularformel |
C9H10BrIO |
|---|---|
Molekulargewicht |
340.98 g/mol |
IUPAC-Name |
2-bromo-1-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
KJVOZKDJRTUVII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


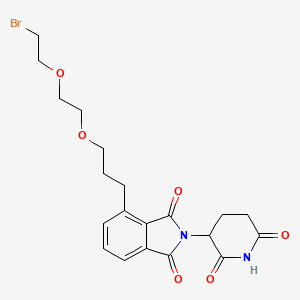
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)


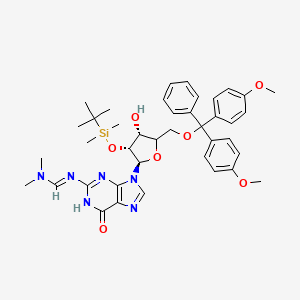
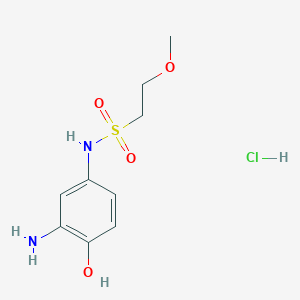
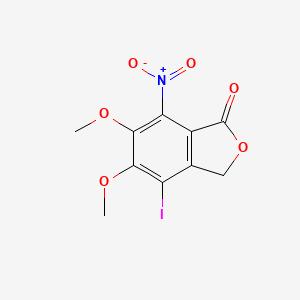
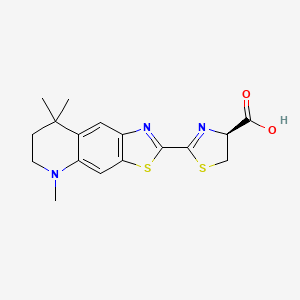
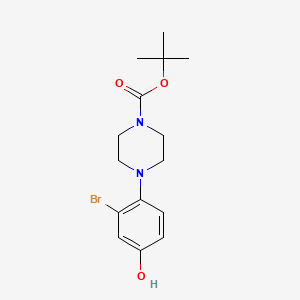
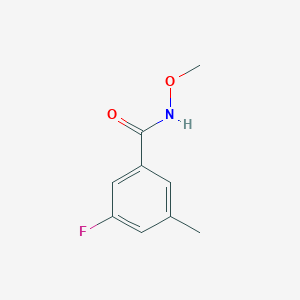
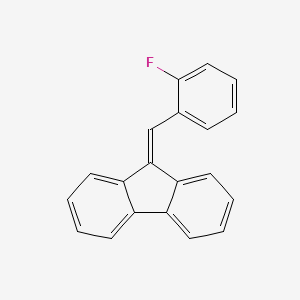
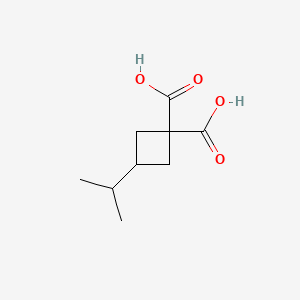
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
